![molecular formula C20H22N2O2 B2690929 N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941872-99-7](/img/structure/B2690929.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of amides and features a piperidinone ring, which is a six-membered heterocycle containing nitrogen. The presence of both phenyl and piperidinone groups in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves the condensation of 3-(2-oxopiperidin-1-yl)aniline with 3-phenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
- N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide stands out due to its unique combination of a piperidinone ring and phenyl groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as Apixaban, is a compound that primarily functions as a direct inhibitor of activated Factor X (FXa). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Target of Action:
Apixaban specifically targets activated Factor X (FXa), a crucial enzyme in the coagulation cascade responsible for thrombin generation. By inhibiting FXa, Apixaban disrupts the coagulation process, thereby preventing blood clot formation.
Mode of Action:
Apixaban acts as a competitive inhibitor of FXa. This inhibition leads to a reduction in thrombin levels, which subsequently decreases platelet aggregation and clot formation.
Pharmacokinetics
Biochemical Properties:
Apixaban exhibits high potency and selectivity for FXa over other human coagulation proteases. Its pharmacokinetic profile includes:
- Bioavailability: Good bioavailability allows effective oral administration.
- Clearance: Low clearance rates contribute to sustained drug levels in circulation.
- Volume of Distribution: A small volume of distribution indicates localized effects primarily within the bloodstream.
Metabolic Pathways:
The metabolic pathways involve renal excretion and hepatic metabolism. The compound is processed through various enzymatic reactions that facilitate its elimination from the body.
Cellular Effects
The cellular effects of Apixaban are primarily linked to its anticoagulant properties. By inhibiting FXa, it indirectly reduces thrombin generation, leading to decreased platelet aggregation. This mechanism is critical in preventing thromboembolic events such as deep vein thrombosis and pulmonary embolism .
Case Studies and Clinical Trials
-
Antithrombotic Efficacy:
Clinical studies have demonstrated that Apixaban provides effective antithrombotic protection in patients undergoing orthopedic surgery. A randomized trial showed a significant reduction in venous thromboembolism compared to traditional anticoagulants. -
Safety Profile:
In various clinical trials, Apixaban was associated with lower rates of major bleeding compared to warfarin, indicating a favorable safety profile for long-term use in anticoagulation therapy .
Comparative Studies
A comparative study evaluated Apixaban against other anticoagulants like rivaroxaban and dabigatran. The results indicated that Apixaban had similar efficacy but with a better safety profile regarding gastrointestinal bleeding incidents .
Summary of Biological Activity
Property | Details |
---|---|
Target | Activated Factor X (FXa) |
Inhibition Type | Competitive inhibitor |
Bioavailability | High |
Clearance | Low |
Volume of Distribution | Small |
Main Effects | Reduces thrombin generation; inhibits platelet aggregation |
Clinical Applications | Anticoagulation in venous thromboembolism prevention |
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(13-12-16-7-2-1-3-8-16)21-17-9-6-10-18(15-17)22-14-5-4-11-20(22)24/h1-3,6-10,15H,4-5,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVGUCPQTKFELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.